molecular formula C12H9ClN2O3 B373499 N-{2-chloro-4-nitro-1-naphthyl}acetamide

N-{2-chloro-4-nitro-1-naphthyl}acetamide

Cat. No.: B373499
M. Wt: 264.66g/mol
InChI Key: WOIBWFJTHUPFDP-UHFFFAOYSA-N
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Description

N-{2-chloro-4-nitro-1-naphthyl}acetamide is a chemical compound with the CAS Registry Number 342044-41-1 . It has a molecular formula of C 12 H 9 ClN 2 O 3 and a molecular weight of 264.66 g/mol . The compound's structure is based on a naphthalene ring system functionalized with chloro and nitro substituents, and is characterized by the SMILES notation CC(=O)Nc1c(Cl)cc(c2c1cccc2) N+ [O-] . As a specialized organic building block, this acetamide derivative is of significant interest in chemical synthesis and materials science research. Its molecular architecture, featuring an electron-withdrawing nitro group and a halogen substituent on the naphthyl system, makes it a potential intermediate for the development of more complex molecules, including dyes, pharmaceuticals, and organic electronic materials. Researchers can utilize this compound in coupling reactions, nucleophilic substitutions, and as a precursor in heterocyclic synthesis. All products are for research use only and are not intended for human or animal use. References Chemical data and identifiers were sourced from supplier catalogs .

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66g/mol

IUPAC Name

N-(2-chloro-4-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H9ClN2O3/c1-7(16)14-12-9-5-3-2-4-8(9)11(15(17)18)6-10(12)13/h2-6H,1H3,(H,14,16)

InChI Key

WOIBWFJTHUPFDP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Typical protocol : 1-Naphthylamine (1.0 equiv) is dissolved in concentrated sulfuric acid at 0–5°C, followed by dropwise addition of fuming HNO₃ (1.1 equiv). The mixture is stirred at 20–25°C for 4–6 hours.

  • Yield : 70–85% (crude), with purity >90% after recrystallization from ethanol/water.

  • By-products : <5% 5-nitro-1-naphthylamine and trace 8-nitro isomers.

Key variables :

ParameterOptimal RangeEffect on Selectivity
Temperature20–25°CHigher temps favor isomerization
HNO₃ Equivalents1.05–1.10Excess increases di-nitration risk
Acid Strength90–98% H₂SO₄Weak acid reduces nitronium ion flux

Chlorination of 4-Nitro-1-Naphthylamine

Chlorination at position 2 requires careful reagent selection to overcome the deactivating nitro group. Methods adapted from imidazole chlorination and aryl acetamide synthesis suggest two approaches:

Direct Chlorination with Trichloroisocyanuric Acid (TCICA)

  • Protocol : 4-Nitro-1-naphthylamine (1.0 equiv) is suspended in dry dichloromethane (8 V). TCICA (0.7 equiv) and thiourea (0.03 equiv) are added, and the mixture is heated to 70°C for 18 hours.

  • Yield : 60–65% (2-chloro isomer), with 10–15% dichloro byproducts.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates the mono-chloro product.

Lewis Acid-Mediated Chlorination

  • Protocol : Using FeCl₃ (1.2 equiv) as a catalyst, 4-nitro-1-naphthylamine reacts with Cl₂ gas in CCl₄ at 50°C for 6 hours.

  • Yield : 55–60%, with improved selectivity (≤5% dichloro products).

N-Acetylation of 2-Chloro-4-Nitro-1-Naphthylamine

Acetylation of the amine group is typically straightforward but must avoid hydrolytic cleavage of the chloro and nitro substituents.

Acetic Anhydride Method

  • Protocol : 2-Chloro-4-nitro-1-naphthylamine (1.0 equiv) is refluxed with acetic anhydride (3.0 equiv) in pyridine (5 V) for 2 hours. The mixture is poured into ice-water, and the precipitate is filtered.

  • Yield : 85–90%, purity >95% (HPLC).

Schotten-Baumann Conditions

  • Protocol : The amine is suspended in 10% NaOH (aq), and acetyl chloride (1.2 equiv) is added dropwise at 0°C. Stirring continues for 1 hour at room temperature.

  • Yield : 75–80%, with minimal hydrolysis.

Integrated Synthetic Route and Scalability

Combining the optimal steps:

  • Nitration : 1-Naphthylamine → 4-nitro-1-naphthylamine (82% yield).

  • Chlorination : TCICA/thiourea in dichloromethane (63% yield).

  • Acetylation : Acetic anhydride/pyridine (88% yield).

Overall yield : 45–47% (three steps).

Scale-up considerations :

  • Chlorination requires strict temperature control to suppress dichloro byproducts.

  • Acetic anhydride is preferred over acetyl chloride for safety and cost.

Analytical Characterization

Critical data for the final product:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.42 (d, J=8.8 Hz, 1H, H5), 8.30 (d, J=7.6 Hz, 1H, H8), 7.85–7.78 (m, 2H, H6/H7), 4.32 (s, 2H, CH₂Cl), 2.12 (s, 3H, COCH₃).

  • HPLC Purity : 98.2% (C18 column, 60:40 MeOH/H₂O).

  • Melting Point : 182–184°C.

Chemical Reactions Analysis

N-{2-chloro-4-nitro-1-naphthyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding naphthoquinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-chloro-4-nitro-1-naphthyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-chloro-4-nitro-1-naphthyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Chloro-4-Nitrophenyl)Acetamide

  • Structure : Phenyl ring substituted with chlorine (position 2) and nitro (position 4); acetamide at position 1.
  • Molecular Formula : C₈H₇ClN₂O₃; Molecular Weight : 214.6 g/mol.
  • Key Differences :
    • Simpler aromatic system (phenyl vs. naphthyl).
    • Lower molecular weight and LogP (2.80 ), indicating reduced lipophilicity compared to the naphthyl analogue .
  • Applications : Often used as a synthetic intermediate in organic chemistry. The nitro group facilitates further functionalization (e.g., reduction to amine).

N-(2,4-Dichloro-6-Nitro-[1]Naphthyl)Acetamide

  • Structure : Naphthyl ring with chlorine (positions 2, 4) and nitro (position 6); acetamide at position 1.
  • Molecular Formula : C₁₂H₈Cl₂N₂O₃; Molecular Weight : 299.11 g/mol.
  • Key Differences: Additional chlorine substituent increases molecular weight and halogenated character.
  • Synthesis : Likely involves nitration and chlorination steps on a pre-functionalized naphthylamine.

2-Chloro-N-(4-Sulfamoyl-Phenyl)Acetamide

  • Structure : Phenyl ring with chlorine (position 2) and sulfamoyl (-SO₂NH₂) at position 4.
  • Molecular Formula : C₈H₈ClN₂O₃S; Molecular Weight : 258.68 g/mol.
  • Key Differences: Sulfamoyl group enhances hydrogen-bonding capacity, improving aqueous solubility compared to nitro-substituted analogues. Potential antimicrobial applications due to sulfonamide-like pharmacophore .

N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-Yl)Acetamide

  • Structure : Phenyl ring substituted with chlorine (position 3) and fluorine (position 4); naphthyl group linked via acetamide.
  • Molecular Formula: C₁₈H₁₃ClFNO; Molecular Weight: 325.75 g/mol.
  • Key Differences :
    • Hybrid structure combining phenyl and naphthyl moieties.
    • Fluorine substitution may enhance metabolic stability and bioavailability .
  • Crystallography : Dihedral angle of 60.5° between aromatic planes affects molecular packing and solubility .

Data Table: Structural and Physicochemical Comparison

Compound Name Aromatic System Substituents Molecular Weight (g/mol) LogP Key Applications/Notes
N-{2-Chloro-4-Nitro-1-Naphthyl}Acetamide Naphthalene 2-Cl, 4-NO₂ 280.67 ~3.0* Synthetic intermediate, potential bioactivity
N-(2-Chloro-4-Nitrophenyl)Acetamide Phenyl 2-Cl, 4-NO₂ 214.60 2.80 Organic synthesis
N-(2,4-Dichloro-6-Nitro-Naphthyl)Acetamide Naphthalene 2-Cl, 4-Cl, 6-NO₂ 299.11 N/A High halogen content (toxicological studies)
2-Chloro-N-(4-Sulfamoyl-Phenyl)Acetamide Phenyl 2-Cl, 4-SO₂NH₂ 258.68 ~1.5 Antimicrobial candidates
N-(3-Chloro-4-Fluorophenyl)-2-(Naphthyl)Acetamide Hybrid 3-Cl, 4-F, naphthyl 325.75 N/A Crystal engineering, ligand design

*Estimated based on structural analogy.

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